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Y-P as a PI3K Activator: A Technical Guide
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Introduction
740 Y-P, also known as PDGFR 740Y-P, is a cell-permeable phosphopeptide that has been

instrumental in the study of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Its

discovery provided a valuable tool to specifically activate PI3K and investigate its downstream

cellular effects. This technical guide provides an in-depth overview of the discovery, mechanism

of action, and experimental applications of 740 Y-P.

Discovery and History
The concept behind 740 Y-P stems from the understanding of how Class IA PI3Ks are

activated by receptor tyrosine kinases (RTKs). The regulatory subunit of PI3K, p85, contains

two Src homology 2 (SH2) domains that recognize and bind to specific phosphotyrosine (pY)

motifs on activated RTKs and their substrates[1][2]. This interaction relieves the inhibitory effect

of p85 on the catalytic p110 subunit, leading to PI3K activation.

The seminal work by Derossi et al. in 1998 led to the development of a cell-permeable peptide

that could mimic this natural activation process. They designed a phosphopeptide

corresponding to a known p85 SH2 domain binding site and attached it to a cell-penetrating

peptide sequence derived from the Antennapedia homeodomain, making it capable of crossing
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the cell membrane[3]. This chimeric peptide, 740 Y-P, was shown to specifically bind to the

SH2 domains of p85 and stimulate a mitogenic response in C2 muscle cells, an effect that was

dependent on PI3K activity. Subsequent research by Williams and Doherty in 1999 further

established its role in promoting neuronal cell survival through the PI3K-Akt pathway[4].

Mechanism of Action
740 Y-P is a synthetic phosphopeptide designed to directly activate Class IA PI3K. Its

mechanism of action can be summarized in the following steps:

Cellular Uptake: The peptide is rendered cell-permeable by its conjugation to a carrier

peptide sequence, typically derived from the Antennapedia homeodomain, which facilitates

its transport across the plasma membrane[3].

Binding to p85 SH2 Domains: Once inside the cell, the phosphotyrosine motif of 740 Y-P
mimics the pY-X-X-M motif found on activated growth factor receptors. It binds with high

affinity to the tandem SH2 domains of the p85 regulatory subunit of PI3K[5].

Conformational Change and Activation: The binding of 740 Y-P to the p85 SH2 domains

induces a conformational change in the p85-p110 heterodimer. This change relieves the

inhibitory contacts that p85 imposes on the p110 catalytic subunit[1][2].

PI3K Catalytic Activity: With the inhibition removed, the p110 catalytic subunit is activated,

leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce

the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

Downstream Signaling: PIP3 recruits and activates downstream effectors, most notably the

serine/threonine kinase Akt (also known as Protein Kinase B), initiating a signaling cascade

that promotes cell survival, growth, proliferation, and metabolism[4][6][7][8].

Physicochemical Properties and Quantitative Data
While specific binding affinities and EC50 values for 740 Y-P are not consistently reported

across the literature, the available information and data for similar phosphopeptides are

summarized below.
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Property Value Reference / Note

Peptide Sequence
RQIKIWFQNRRMKWKK-

SDGGY(p)MDMS

The N-terminal sequence is a

cell-penetrating peptide

(Antennapedia). The C-

terminal sequence contains

the phosphotyrosine.

Molecular Weight ~3270.7 g/mol

Binding Affinity (Kd) to p85

SH2

High Affinity (nM to low µM

range for similar pY peptides)

Binds with high affinity[5].

Dissociation constants of 0.3

to 3 nM have been reported for

other pYXXM peptides binding

to p85 SH2 domains[9].

EC50 for PI3K Activation Not explicitly reported.

Dose-dependent activation of

the PI3K pathway has been

demonstrated[4].

Cellular Concentration for

Activity

10-50 µg/mL (approximately 3-

15 µM)

Effective concentrations

reported in various cell-based

assays[7][10].

Experimental Protocols
Synthesis and Purification of 740 Y-P Phosphopeptide
The synthesis of 740 Y-P can be achieved through standard Fmoc (9-

fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

Materials:

Fmoc-protected amino acids

Fmoc-Tyr(PO(OBzl)OH)-OH or other suitably protected phosphotyrosine analog

Rink Amide resin

Coupling reagents (e.g., HBTU, HOBt)
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N,N-Diisopropylethylamine (DIPEA)

Piperidine solution (20% in DMF)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Reversed-phase HPLC system

Mass spectrometer

Protocol:

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF.

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the

740 Y-P sequence. For each coupling step, activate the amino acid with a coupling reagent

like HBTU/HOBt in the presence of DIPEA.

Phosphotyrosine Incorporation: At the desired position, couple the protected

phosphotyrosine amino acid (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH).

Chain Elongation: Continue coupling the remaining amino acids.

Final Fmoc Deprotection: Remove the final Fmoc group.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups using a TFA cleavage cocktail.

Purification: Purify the crude peptide by reversed-phase HPLC on a C18 column.

Characterization: Confirm the identity and purity of the synthesized peptide by mass

spectrometry and analytical HPLC.

In Vitro PI3K Activity Assay (HTRF)
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This protocol describes a general method to measure the in vitro activity of PI3K upon

activation by 740 Y-P using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

Recombinant PI3K (p110/p85)

740 Y-P

PIP2 substrate

ATP

HTRF detection reagents (e.g., biotinylated-PIP3, streptavidin-Europium cryptate, and anti-

GST-d2 antibody if using a GST-tagged PH domain)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

384-well low-volume plates

Protocol:

Reagent Preparation: Prepare serial dilutions of 740 Y-P in assay buffer.

Enzyme and Activator Incubation: In a 384-well plate, add the recombinant PI3K enzyme to

each well. Add the diluted 740 Y-P or vehicle control to the respective wells. Incubate for 15-

30 minutes at room temperature to allow for binding and activation.

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate

and ATP to each well.

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60

minutes).

Reaction Termination: Stop the reaction by adding EDTA to chelate Mg2+.

Detection: Add the HTRF detection reagents. This typically involves a biotinylated PIP3

tracer and a fluorescent donor/acceptor pair that binds to the tracer. The amount of PIP3
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produced by the PI3K reaction will compete with the tracer, leading to a decrease in the

HTRF signal.

Signal Measurement: Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the amount of PIP3 produced based on a standard curve and

determine the fold activation by 740 Y-P compared to the vehicle control.

Western Blot for Phospho-Akt (Ser473)
This protocol details the detection of Akt phosphorylation at Serine 473, a key downstream

marker of PI3K activation, in cells treated with 740 Y-P.

Materials:

Cell line of interest (e.g., C2C12 myoblasts)

740 Y-P

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Protocol:
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Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the

cells for 4-6 hours to reduce basal Akt phosphorylation. Treat the cells with various

concentrations of 740 Y-P for the desired time (e.g., 15-60 minutes).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by

SDS-PAGE.

Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-Akt (Ser473) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total Akt.

Visualizations
PI3K Signaling Pathway Activated by 740 Y-P
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Caption: Signaling pathway of PI3K activation by 740 Y-P.

Experimental Workflow for Assessing 740 Y-P Activity
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Caption: General experimental workflow for 740 Y-P synthesis and activity assessment.

Logical Relationship of 740 Y-P Action
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Caption: Logical flow of events following cellular exposure to 740 Y-P.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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